molecular formula C22H28O B165477 2,7-Di-tert-butyl-9-fluorenylmethanol CAS No. 136453-59-3

2,7-Di-tert-butyl-9-fluorenylmethanol

Cat. No.: B165477
CAS No.: 136453-59-3
M. Wt: 308.5 g/mol
InChI Key: HMVSJFHAWQHGEQ-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9-fluorenylmethanol is a fluorene derivative with the molecular formula C22H28O and a molecular weight of 308.46 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a hydroxymethyl group attached to the fluorene core. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

2,7-Di-tert-butyl-9-fluorenylmethanol can be synthesized from 2,7-di-tert-butylfluorene . The synthetic route typically involves the following steps:

    Starting Material: 2,7-di-tert-butylfluorene.

    Reaction: The fluorene derivative undergoes a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group.

    Conditions: The reaction is usually carried out under mild conditions to prevent the decomposition of the tert-butyl groups.

Chemical Reactions Analysis

2,7-Di-tert-butyl-9-fluorenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Di-tert-butyl-9-fluorenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-9-fluorenylmethanol involves its ability to undergo various chemical transformations. The hydroxymethyl group is a key functional group that participates in these reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

2,7-Di-tert-butyl-9-fluorenylmethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of tert-butyl groups and a hydroxymethyl group, which provides a balance of stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

(2,7-ditert-butyl-9H-fluoren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O/c1-21(2,3)14-7-9-16-17-10-8-15(22(4,5)6)12-19(17)20(13-23)18(16)11-14/h7-12,20,23H,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVSJFHAWQHGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CO)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408414
Record name 2,7-Di-tert-butyl-9-fluorenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136453-59-3
Record name 2,7-Di-tert-butyl-9-fluorenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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